Cas no 2034441-01-3 (N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide)

N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide is a synthetic organic compound featuring a bipyridine core linked to a dichlorophenylpropanamide moiety. Its structure combines aromatic and amide functionalities, making it a potential candidate for applications in medicinal chemistry and ligand design. The presence of the 2,6-dichlorophenyl group enhances steric and electronic properties, while the bipyridine scaffold offers coordination sites for metal binding. This compound may exhibit utility in catalysis, biochemical research, or as an intermediate in pharmaceutical synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure purity and consistency.
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide structure
2034441-01-3 structure
Product Name:N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide
CAS No:2034441-01-3
MF:C20H17Cl2N3O
MW:386.274482488632
CID:5552156
PubChem ID:91817156
Update Time:2025-10-23

N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • CHEMBL4896337
    • 3-(2,6-dichlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
    • N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide
    • AKOS025323920
    • N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide
    • F6514-9239
    • 2034441-01-3
    • Inchi: 1S/C20H17Cl2N3O/c21-17-6-1-7-18(22)16(17)8-9-19(26)25-13-15-5-3-11-24-20(15)14-4-2-10-23-12-14/h1-7,10-12H,8-9,13H2,(H,25,26)
    • InChI Key: XPSXBEAWNWITTA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CCC(NCC1=CC=CN=C1C1C=NC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 385.0748676g/mol
  • Monoisotopic Mass: 385.0748676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 54.9Ų

N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide Pricemore >>

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Additional information on N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide

Comprehensive Overview of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide (CAS No. 2034441-01-3)

The compound N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide, identified by its CAS No. 2034441-01-3, is a structurally intricate molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique architecture, combining a bipyridine scaffold with a dichlorophenyl moiety, positions it as a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of protein-protein interactions, a hot topic in drug discovery due to the growing demand for targeted therapies.

In recent years, the scientific community has focused on small-molecule inhibitors and biologically active compounds, with N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide emerging as a subject of interest. Its structure-activity relationship (SAR) is being explored to optimize its efficacy, particularly in addressing neurodegenerative diseases and inflammatory disorders, which are among the most searched health-related topics globally. The compound's ability to interact with specific enzymes or receptors makes it a valuable tool for understanding disease mechanisms.

The synthesis of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide involves multi-step organic reactions, highlighting the importance of heterocyclic chemistry in modern drug development. Its bipyridine core is known for its chelating properties, which could be leveraged in metal-catalyzed reactions or as a ligand in coordination chemistry. These attributes align with the rising trend of green chemistry and sustainable synthesis methods, a key focus area for researchers aiming to reduce environmental impact.

From a pharmacological perspective, the dichlorophenyl group in N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide is often associated with enhanced bioavailability and metabolic stability, critical factors in drug design. This aligns with frequent searches on "drug-likeness" and "ADME properties" (absorption, distribution, metabolism, excretion), reflecting the industry's emphasis on optimizing therapeutic agents. Preliminary studies suggest its potential in modulating kinase activity, a target class dominating oncology research.

The compound's molecular weight and lipophilicity parameters fall within ranges typically favorable for blood-brain barrier penetration, sparking interest in its application for central nervous system (CNS) disorders. This is particularly relevant given the increasing prevalence of conditions like Alzheimer's and Parkinson's diseases, topics frequently queried in medical databases. Its propanamide linker provides flexibility for further derivatization, enabling the exploration of structure-based drug design strategies.

In the context of computational chemistry and AI-driven drug discovery, N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide serves as an interesting case study for molecular docking simulations. The integration of machine learning in predicting its binding affinities has become a trending research area, coinciding with the surge in searches for "AI in pharmaceuticals". Its three-dimensional conformation presents opportunities for virtual screening campaigns against diverse target libraries.

Quality control and analytical characterization of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide typically employ advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring batch-to-batch consistency for research purposes. This aligns with the pharmaceutical industry's growing emphasis on quality by design (QbD) principles, another frequently searched term in regulatory science circles.

While clinical applications of N-({[2,3'-bipyridine]-3-yl}methyl)-3-(2,6-dichlorophenyl)propanamide are still under investigation, its structural features make it a compelling subject for medicinal chemistry optimization programs. The compound exemplifies the convergence of traditional synthetic approaches with cutting-edge drug discovery technologies, addressing current challenges in developing novel therapeutic agents for complex diseases.

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